7-bromo-3-methylquinazolin-4(3H)-one

Catalog No.
S811555
CAS No.
1293987-84-4
M.F
C9H7BrN2O
M. Wt
239.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-bromo-3-methylquinazolin-4(3H)-one

CAS Number

1293987-84-4

Product Name

7-bromo-3-methylquinazolin-4(3H)-one

IUPAC Name

7-bromo-3-methylquinazolin-4-one

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

InChI

InChI=1S/C9H7BrN2O/c1-12-5-11-8-4-6(10)2-3-7(8)9(12)13/h2-5H,1H3

InChI Key

IFLDEWORNSLMPE-UHFFFAOYSA-N

SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)Br

Canonical SMILES

CN1C=NC2=C(C1=O)C=CC(=C2)Br

7-Bromo-3-methylquinazolin-4(3H)-one is a heterocyclic organic compound characterized by a quinazolinone structure with a bromine atom at the seventh position and a methyl group at the third position. Its molecular formula is C9H7BrN2OC_9H_7BrN_2O and it has a molecular weight of 239.07 g/mol. The compound is part of the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Including:

  • Halogenation: Further halogenation can occur at other positions on the quinazolinone ring.
  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, making it useful for synthesizing derivatives.
  • Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases, enhancing its potential in medicinal chemistry.

These reactions are significant for modifying the compound to enhance its biological activity or to develop new derivatives.

Quinazolinones, including 7-bromo-3-methylquinazolin-4(3H)-one, have been studied for their biological activities. They exhibit various pharmacological properties such as:

  • Antimicrobial Activity: Compounds in this class have shown effectiveness against a range of bacteria and fungi.
  • Anticancer Properties: Some derivatives have been reported to inhibit cancer cell proliferation.
  • Anti-inflammatory Effects: Quinazolinones may possess anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.

The specific biological activities of 7-bromo-3-methylquinazolin-4(3H)-one require further investigation to establish its therapeutic potential.

The synthesis of 7-bromo-3-methylquinazolin-4(3H)-one can be achieved through several methods:

  • Direct Halogenation: This involves treating 3-methylquinazolin-4(3H)-one with bromine or iodine monochloride in acetic acid, leading to bromination at the desired position .
  • Condensation Reactions: The compound can also be synthesized by condensing appropriate amines with suitable carbonyl compounds under mild conditions, allowing for the introduction of various substituents .

These methods provide flexibility in synthesizing various derivatives based on specific requirements.

7-Bromo-3-methylquinazolin-4(3H)-one has potential applications in:

  • Pharmaceutical Development: As a lead compound in drug discovery due to its biological activities.
  • Chemical Research: As an intermediate in synthesizing more complex organic molecules.
  • Material Science: Its derivatives might find applications in developing new materials with unique properties.

The versatility of this compound makes it valuable across multiple fields.

Interaction studies involving 7-bromo-3-methylquinazolin-4(3H)-one focus on understanding how it interacts with biological targets, such as enzymes or receptors. These studies are crucial for:

  • Mechanism Elucidation: Understanding how the compound exerts its biological effects.
  • Drug Design: Identifying potential binding sites and optimizing interactions to improve efficacy and reduce side effects.

Such studies are essential for advancing the development of this compound into therapeutic agents.

Several compounds share structural similarities with 7-bromo-3-methylquinazolin-4(3H)-one, including:

Compound NameCAS NumberSimilarity Index
6-Bromo-3-methylquinazolin-4(3H)-one1293987-84-40.98
8-Bromo-3-methylquinazolin-4(3H)-one1341038-12-70.94
6-Bromo-3-(4-bromobenzyl)quinazolin-4(3H)-one302913-23-10.98
6-Bromo-3-(4-methylbenzyl)quinazolin-4(3H)-one302913-32-20.98
3-Benzyl-6-bromoquinazolin-4(3H)-one100954-32-30.98

Uniqueness

What sets 7-bromo-3-methylquinazolin-4(3H)-one apart from these similar compounds is its specific substitution pattern, which may influence its biological activity and interaction profile. The presence of both bromine and methyl groups contributes to its unique reactivity and potential pharmacological properties.

XLogP3

1.4

Dates

Modify: 2023-08-16

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